

Technical Guide: NMR Analysis of 4,5-Dibromo-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name:	4,5-Dibromo-2-hydroxybenzaldehyde
CAS No.:	156089-67-7
Cat. No.:	B3034314

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Executive Summary & Structural Context

Molecule: **4,5-Dibromo-2-hydroxybenzaldehyde** Molecular Formula: $C_7H_4Br_2O_2$ Exact Mass: 277.86 Da Application: Key intermediate in the synthesis of Schiff base ligands for metallodrugs and functionalized coumarins.

The Regioisomer Challenge

In commercial synthesis (often via bromination of salicylaldehyde), the 3,5-dibromo isomer is the thermodynamic product. The 4,5-dibromo isomer requires specific synthetic routes (e.g., formylation of 3,4-dibromophenol). Consequently, researchers frequently misidentify the 3,5-isomer as the 4,5-isomer.

Core Analytical Objective: This guide establishes the NMR protocols required to definitively distinguish the 4,5-substitution pattern from the 3,5-pattern using coupling constant () analysis.

Experimental Protocol: Sample Preparation

To resolve the labile hydroxyl proton and prevent peak broadening, specific solvent conditions are required.

Solvent Selection[1]

- Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆)
 - Why: DMSO acts as a hydrogen-bond acceptor, stabilizing the phenolic -OH proton. This slows chemical exchange, resulting in a sharp, distinct singlet often visible >10 ppm.
 - Concentration: 10–15 mg for ¹H NMR; 30–50 mg for ¹³C NMR.
- Secondary Choice: CDCl₃ (Chloroform-d)
- Risk: Acidic impurities in CDCl₃ can accelerate proton exchange, broadening the -OH signal or causing it to disappear.
- Mitigation: Filter CDCl₃ through basic alumina if -OH resolution is critical.

Internal Standard

- TMS (Tetramethylsilane): 0.00 ppm.[1][2] Essential for precise chemical shift referencing, as aromatic shifts are sensitive to concentration and temperature.

¹H NMR Analysis (Proton NMR)

Predicted Spectral Data & Assignment Logic

The 4,5-substitution pattern creates a specific symmetry on the benzene ring that dictates the multiplicity of the signals.

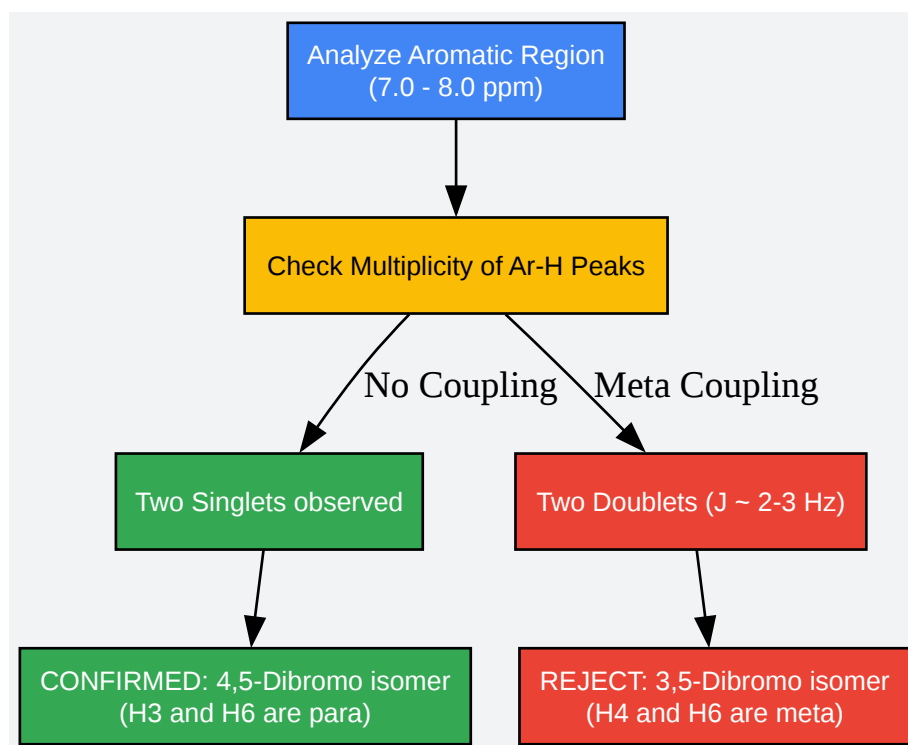
Proton	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
-OH	11.0 – 11.5	Singlet (Broad)	1H	Intramolecular H-bond: The phenolic proton forms a strong hydrogen bond with the carbonyl oxygen, significantly deshielding it.
-CHO	10.1 – 10.3	Singlet	1H	Aldehyde: Characteristic downfield shift.
H-6	7.8 – 8.0	Singlet	1H	Deshielded: Located ortho to the carbonyl group (anisotropy effect). Appears as a singlet because the para proton (H-3) has negligible coupling (Hz).
H-3	7.3 – 7.5	Singlet	1H	Shielded: Located ortho to the electron-donating -OH group. Appears as a singlet (no ortho or meta neighbors).

The "Singlet Test" (Critical Validation)

The most definitive proof of the 4,5-structure is the absence of coupling between the aromatic protons.

- 4,5-Isomer (Target): Protons are at positions 3 and 6. They are para to each other. Para-coupling () is typically 0–1 Hz, usually unresolvable. Result: Two distinct singlets.
- 3,5-Isomer (Common Impurity): Protons are at positions 4 and 6. They are meta to each other. Meta-coupling () is typically 2–3 Hz. Result: Two doublets.

Visualization: Isomer Differentiation Logic



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Figure 1: Decision tree for distinguishing the 4,5-isomer from the 3,5-isomer based on ^1H NMR multiplicity.

¹³C NMR Analysis (Carbon-13)[1][5][7]

The ¹³C spectrum will display 7 distinct carbon environments.

Carbon	Shift (δ, ppm)	Type	Assignment Notes
C=O	190 – 196	Quaternary	Aldehyde carbonyl. Most downfield signal.
C-2	158 – 162	Quaternary	C-OH: Deshielded by the electronegative oxygen.
C-6	135 – 138	CH	Ar-H: Ortho to carbonyl. Correlates to the downfield aromatic proton in HSQC.
C-4	128 – 132	Quaternary	C-Br: Carbon attached to Bromine.
C-5	125 – 129	Quaternary	C-Br: Carbon attached to Bromine.
C-3	120 – 124	CH	Ar-H: Ortho to -OH. Correlates to the upfield aromatic proton in HSQC.
C-1	118 – 122	Quaternary	IpsO: Bridgehead carbon carrying the aldehyde.

Note: C-Br shifts can vary depending on solvent and concentration. DEPT-135 analysis is recommended to distinguish quaternary carbons (C1, C2, C4, C5) from CH carbons (C3, C6).

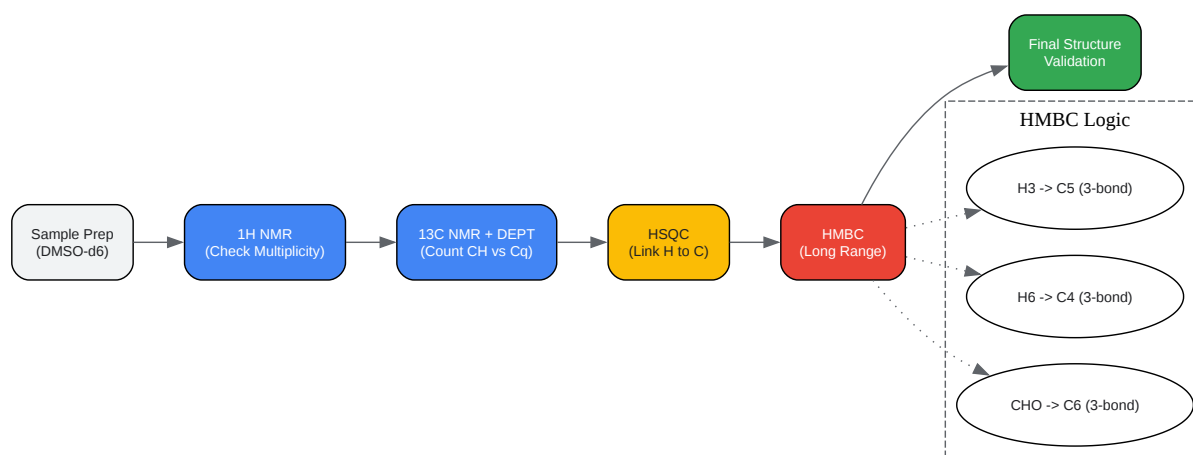
Advanced Verification: 2D NMR Workflow

To unambiguously assign the two bromine positions (distinguishing C4 from C5), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Connectivity Logic

- Focus on the Aldehyde Proton (CHO):
 - The CHO proton will show a strong correlation to C-6 and C-2.
 - It will not correlate to C-3, C-4, or C-5.
 - Result: This identifies the C-6 signal definitively.
- Focus on the H-6 Aromatic Proton:
 - H-6 will correlate to C=O, C-2, and C-4.
 - Result: This identifies C-4 (one of the C-Br carbons).
- Focus on the H-3 Aromatic Proton:
 - H-3 will correlate to C-1, C-5, and C-2.
 - Result: This identifies C-5 (the second C-Br carbon).

Visualization: Structural Elucidation Workflow



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Figure 2: Step-by-step NMR workflow for definitive structural assignment.

References

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Sources

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